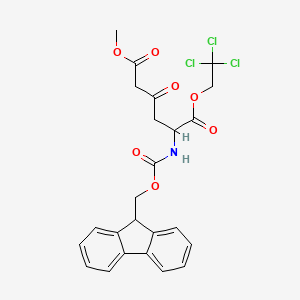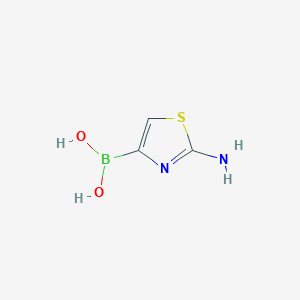
Trimethyl(phenanthren-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(phenanthren-2-yl)silane is an organosilicon compound with the molecular formula C17H18Si It is characterized by the presence of a phenanthrene moiety attached to a silicon atom, which is further bonded to three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(phenanthren-2-yl)silane typically involves the reaction of phenanthrene with trimethylchlorosilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{Phenanthrene} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(phenanthren-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced phenanthrene moieties.
Substitution: Phenanthrene derivatives with various substituents.
Aplicaciones Científicas De Investigación
Trimethyl(phenanthren-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl(phenanthren-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly reactive and can participate in various chemical transformations. The phenanthrene moiety provides additional stability and reactivity, making the compound suitable for a wide range of applications.
Comparación Con Compuestos Similares
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Phenyltrimethylsilane: Contains a phenyl group attached to a silicon atom bonded to three methyl groups.
Trimethyl(phenylethynyl)silane: Features a phenylethynyl group attached to a silicon atom bonded to three methyl groups.
Uniqueness: Trimethyl(phenanthren-2-yl)silane is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H18Si |
|---|---|
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
trimethyl(phenanthren-2-yl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3 |
Clave InChI |
HTMXECIZDKAJLY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)



![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)




![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)



